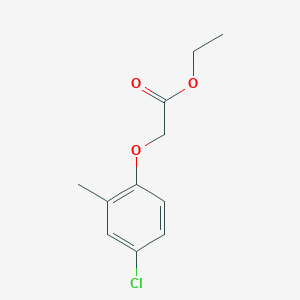
MCPA-エチル
概要
説明
MCPA-ethyl is a selective, systemic phenoxyacetic herbicide . It is used for the postemergence control of annual and perennial broadleaved weeds in cereals . Its mode of action involves the inhibition of growth in the meristematic region .
Synthesis Analysis
MCPA is an auxin type, selective herbicide with systemic activity, causing disruption of plant hormone responses . It is used for selective control of broadleaf weeds . MCPA is not under patent . A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .Molecular Structure Analysis
The molecular formula of MCPA-ethyl is C11H13ClO3 . The molecular weight is 228.672 Da . The structure of MCPA-ethyl was confirmed by various physicochemical properties .Chemical Reactions Analysis
MCPA-ethyl undergoes various chemical reactions. A reliable and sensitive method for determination of MCPA in soil by derivatization through p-toluenesulfonic acid and 1,3-dichloro-2-propanol followed by gas chromatographic detection under ECD mode has been established .Physical And Chemical Properties Analysis
MCPA-ethyl is a solid, white fine powder . It has a weak intrinsic odour . The vapour pressure is 4×10^-4 Pa at 32°C and 4×10^-3 Pa at 45°C . The boiling point is approximately 290°C . The melting point ranges from 120.0 to 120.8°C . The octanol-water partition coefficient is log Pow = 2.7–2.8 at pH 1 at 25°C .科学的研究の応用
除草剤
MCPA-エチルは主に、様々な作物における一年生雑草と多年生雑草の防除のための除草剤として使用されます . これは、セイヨウアブラナ、野生大根、タンポポ、ケープウィード、シロザ、ヘッジマスタードなどの広葉雑草に対して効果的です .
農薬変換生成物
MCPA-エチルは、その主な用途に加えて、農薬変換生成物となる可能性もあります . これは、他の農薬の分解または代謝の結果として形成される可能性があることを意味します。
作物保護
MCPA-エチルは、雑草から作物を保護するために、様々な作物で使用されています。 一般的に使用されている作物には、小麦、オーツ麦、トリチカレ、ライ麦、既存の芝生、亜麻仁、アスパラガスなどがあります .
環境運命
MCPA-エチルの環境運命は、重要な研究分野です。 この化合物が環境でどのように振る舞うかを理解することは、生物多様性と環境への影響を評価するのに役立ちます .
ヒトの健康への影響
MCPA-エチルがヒトの健康に与える影響に関する研究は不可欠です。 潜在的な遺伝毒性効果と生殖・発生への影響が指摘されています .
分析標準
MCPA-エチルは、実験室環境で分析標準として使用されます . これは、高性能液体クロマトグラフィー(HPLC)とガスクロマトグラフィー(GC)だけでなく、質量分析計検出器付きガスクロマトグラフィー(GC-MS)を使用して、製剤中の分析物の定量に使用できます .
毒性学的研究
MCPA-エチルは、毒性学的研究にも使用されています。 この化合物の慢性および長期毒性効果を調査するための研究が行われています .
地下水汚染物質
作用機序
Target of Action
MCPA-ethyl, also known as MCPA ethyl ester, is a widely used phenoxy herbicide . Its primary targets are broad-leaf weeds in pasture and cereal crops . The compound works by concentrating in the actively growing regions of a plant (meristematic tissue) where it interferes with protein synthesis and cell division .
Mode of Action
The mode of action of MCPA-ethyl is as an auxin . Auxins are growth hormones that naturally exist in plants . MCPA-ethyl acts as a plant growth regulator to control broadleaf weeds by stimulating nucleic acid and protein synthesis . This impacts cell division and respiration, causing malformed leaves, stems, and roots .
Biochemical Pathways
MCPA-ethyl affects the biochemical pathways related to growth and development in plants. By acting as an auxin, it interferes with protein synthesis and cell division . This leads to the malformation of leaves, stems, and roots, ultimately inhibiting the growth of the targeted weeds .
Pharmacokinetics
MCPA-ethyl can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid . This method is suitable for pharmacokinetics .
Result of Action
The result of MCPA-ethyl’s action is the selective control of broad-leaf weeds in pasture and cereal crops . By interfering with protein synthesis and cell division, it causes malformed leaves, stems, and roots in the targeted weeds . This leads to the inhibition of weed growth, thereby protecting the crops .
Action Environment
The action, efficacy, and stability of MCPA-ethyl can be influenced by environmental factors. It is known to be a potential groundwater contaminant . Therefore, the use of MCPA-ethyl should be managed carefully to minimize its impact on the environment .
Safety and Hazards
MCPA-ethyl poses certain safety and hazards risks. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are advised .
生化学分析
Biochemical Properties
MCPA-ethyl interacts with various enzymes and proteins within the plant cells. It has been found that MCPA-ethyl can interact with methyl-accepting chemotaxis proteins (MCPs), which are involved in amino acid and l-malate chemotaxis . MCPA-ethyl, as a typical chlorophenoxy acid herbicide, has been reported to cause endocrine disturbance to humans and animals although it has low toxicity .
Cellular Effects
MCPA-ethyl exerts significant effects on various types of cells and cellular processes. It interferes with protein synthesis, cell division, and the growth of the plant by concentrating in the actively growing regions of a plant (meristematic tissue) . In non-green callus cells, MCPA-ethyl has been observed to have cytotoxic effects, affecting cell growth, total synthesized protein, cellular integrity, energy charge, and redox state .
Molecular Mechanism
The mode of action of MCPA-ethyl is as an auxin, which are growth hormones that naturally exist in plants . It mimics the action of these hormones, resulting in uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .
Temporal Effects in Laboratory Settings
The effects of MCPA-ethyl change over time in laboratory settings. A study found that the dissipation half-lives of MCPA-ethyl in soil were calculated to be 3.22 days (Beijing) and 3.10 days (Tianjin), respectively . This indicates that MCPA-ethyl has a certain degree of stability, but it does degrade over time.
Dosage Effects in Animal Models
While specific studies on MCPA-ethyl dosage effects in animal models are limited, it’s known that MCPA, the parent compound of MCPA-ethyl, has moderate acute oral toxicity to rats with an LD50 of 450 mg/kg bw in rats and 580 mg/kg bw in mice .
Metabolic Pathways
Mcpa, the parent compound, is known to be metabolized in the liver and excreted via the kidneys in mammals .
Transport and Distribution
Mcpa, the parent compound, is known to be transported via an active mechanism in the kidneys .
Subcellular Localization
Mcpa, the parent compound, is known to concentrate in the actively growing regions of a plant (meristematic tissue), where it interferes with protein synthesis, cell division, and the growth of the plant .
特性
IUPAC Name |
ethyl 2-(4-chloro-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYDEKFRLSFDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181480 | |
| Record name | MCPA-ethyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2698-38-6 | |
| Record name | Ethyl 2-methyl-4-chlorophenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2698-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MCPA-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002698386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MCPA-ethyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MCPA-ethyl [ISO] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-chloro-o-tolyloxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MCPA-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUS1I4G36I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MCPA-ethyl affect plant growth, and are there specific growth stages where it's more impactful?
A1: MCPA-ethyl primarily affects the development of new growth in plants. Research on rice plants [] showed that MCPA-ethyl, applied as a granule formulation at 3g/a, affected leaf and tiller development without changing the emergence rate of main stem leaves. While leaves already emerging at the time of application were unaffected, leaves developing from primordia at the time of application (estimated to be leaves emerging 4-6 positions after the uppermost expanded leaf) showed abnormalities, including tubular leaf formation. Additionally, MCPA-ethyl suppressed the growth of tiller buds, particularly those at the nodes of the uppermost expanded leaf and one leaf position above at the time of application. Interestingly, the herbicide had minimal impact on tiller buds formed after application, leading to treated rice plants exhibiting more upper node tillers and tertiary tillers compared to untreated plants. This suggests MCPA-ethyl primarily affects plant development during specific growth stages when new leaves and tillers are forming.
Q2: How does the location of MCPA-ethyl application on the plant impact its effectiveness?
A2: Research suggests the effectiveness of MCPA-ethyl varies depending on the application site []. In soil and water culture experiments, MCPA-ethyl only affected the plant parts in direct contact with the herbicide. When applied to only a portion of the root system, growth continued in areas where roots were not exposed to the herbicide. This localized effect contrasts with the herbicide 'atratone,' which killed entire plants even when applied to a limited root area.
Q3: What resistance mechanisms have been identified in weeds against MCPA-ethyl and other sulfonylurea herbicides?
A3: Resistance to MCPA-ethyl, while less common compared to some other herbicides, has been observed in certain weed species. Research on Sagittaria trifolia, a major weed in Japanese paddy fields, identified two resistant biotypes []. Biotype R1 displayed high resistance to bensulfuron-methyl and pyrazosulfuron-ethyl, along with an amino acid substitution in its acetolactate synthase (ALS) enzyme. This substitution at the Pro197 residue is known to confer resistance to sulfonylurea herbicides, indicating a target-site-based resistance (TSR) mechanism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


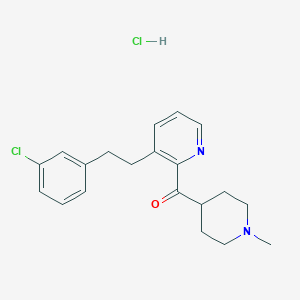


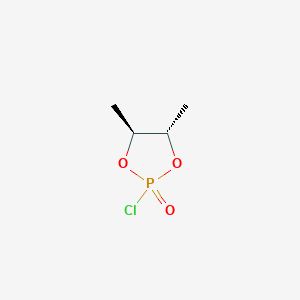
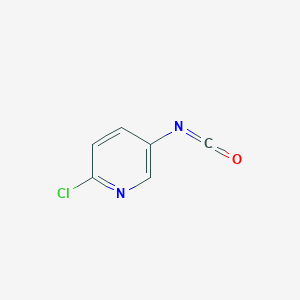
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
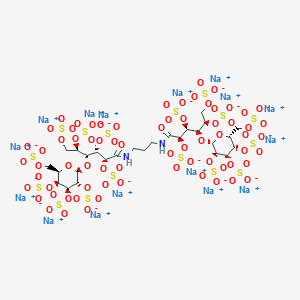


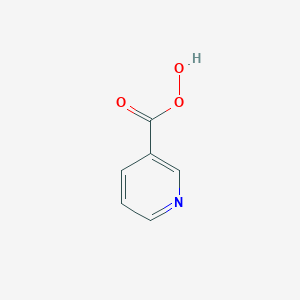
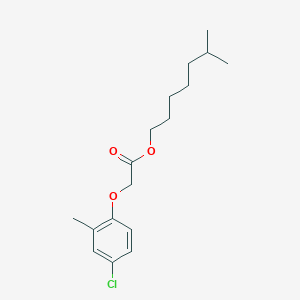
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
